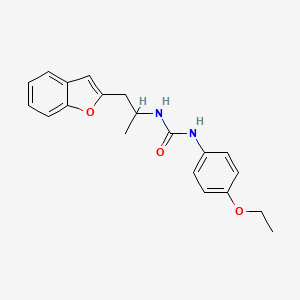
1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(4-ethoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(4-ethoxyphenyl)urea is a useful research compound. Its molecular formula is C20H22N2O3 and its molecular weight is 338.407. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(4-ethoxyphenyl)urea is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a benzofuran moiety and an ethoxyphenyl group, which are critical for its biological activity. The molecular formula is C19H24N2O3, with a molecular weight of approximately 320.41 g/mol. The compound can be synthesized through various methods involving the reaction of benzofuran derivatives with appropriate amines and urea derivatives.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells, such as K562 leukemia cells, through the generation of reactive oxygen species (ROS), which disrupt mitochondrial function and activate caspases .
- Antitumor Activity : Benzofuran derivatives have demonstrated significant antitumor properties. For instance, compounds with similar structures have been tested against various cancer cell lines, showing IC50 values indicating potent cytotoxicity .
Anticancer Properties
Research indicates that benzofuran derivatives exhibit strong anticancer effects. The compound has been tested against several human cancer cell lines, revealing promising results:
| Cell Line | IC50 Value (µM) | Effect |
|---|---|---|
| K562 (Leukemia) | 15 | Induces apoptosis |
| A2780 (Ovarian) | 12 | Cytotoxicity observed |
| MOLT-4 (Leukemia) | 10 | Significant growth inhibition |
These findings suggest that the compound may act by disrupting cellular processes essential for cancer cell survival.
Antimicrobial Activity
Benzofuran compounds have also been noted for their antimicrobial properties. Preliminary studies have indicated effectiveness against both gram-positive and gram-negative bacteria:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Inhibitory effect observed |
| Escherichia coli | 64 µg/mL | Moderate inhibition |
These results highlight the potential of this compound as an antimicrobial agent.
Case Studies
- Study on Apoptosis in Leukemia Cells : A study involving the treatment of K562 cells with related benzofuran derivatives showed a significant increase in caspase 3 and 7 activities after 48 hours of exposure, indicating strong pro-apoptotic effects .
- Antitumor Efficacy in Ovarian Cancer : Another investigation assessed the efficacy of benzofuran derivatives against A2780 ovarian cancer cells, where compounds demonstrated IC50 values as low as 11 µM, underscoring their potential as anticancer agents .
特性
IUPAC Name |
1-[1-(1-benzofuran-2-yl)propan-2-yl]-3-(4-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-3-24-17-10-8-16(9-11-17)22-20(23)21-14(2)12-18-13-15-6-4-5-7-19(15)25-18/h4-11,13-14H,3,12H2,1-2H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVHVXCOFYQPOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC(C)CC2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














